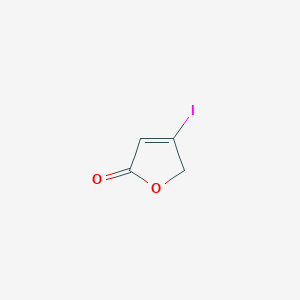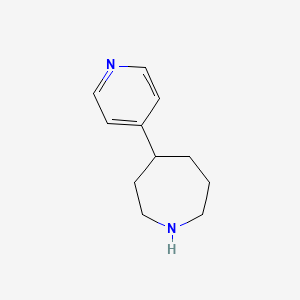
4-Pyridin-4-ylazepane
Descripción general
Descripción
4-Pyridin-4-ylazepane, also known as PZA, is a heterocyclic compound that contains a six-membered ring with nitrogen and oxygen atoms. The compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-Pyridin-4-ylazepane is not fully understood. However, it is believed that the compound interacts with specific targets in cells, leading to various biological effects. The compound has been shown to inhibit specific enzymes and signaling pathways, leading to cell death in cancer cells. Additionally, the compound can modulate the immune system and enhance the activity of immune cells.
Efectos Bioquímicos Y Fisiológicos
4-Pyridin-4-ylazepane has various biochemical and physiological effects on cells and organisms. The compound has been shown to induce apoptosis in cancer cells by inhibiting specific enzymes and signaling pathways. Additionally, the compound can modulate the immune system and enhance the activity of immune cells, leading to improved immune response. The compound can also interact with specific receptors in cells, leading to various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Pyridin-4-ylazepane has several advantages for lab experiments, including its potent biological activity, ease of synthesis, and versatility. The compound can be used as a building block for the synthesis of various molecules with potential therapeutic applications. However, the compound also has some limitations, including its potential toxicity and limited solubility in water. Additionally, the compound's mechanism of action is not fully understood, which can hinder its application in some research areas.
Direcciones Futuras
There are several future directions for research on 4-Pyridin-4-ylazepane. One area of research is the development of more potent and selective analogs of the compound with improved pharmacological properties. Additionally, the compound's potential application in material science and catalysis can be further explored. The compound's mechanism of action can also be further elucidated, leading to improved understanding of its biological effects. Finally, the compound's potential application in combination therapy with other drugs can be investigated, leading to improved treatment outcomes for various diseases.
Conclusion:
4-Pyridin-4-ylazepane is a heterocyclic compound with unique properties and potential applications in scientific research. The compound's ease of synthesis, versatility, and potent biological activity make it an attractive candidate for drug discovery and material science. However, the compound's potential toxicity and limited solubility in water are some of its limitations. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various research areas.
Aplicaciones Científicas De Investigación
4-Pyridin-4-ylazepane has various applications in scientific research, including drug discovery, chemical biology, and material science. The compound has been shown to exhibit potent biological activity against various diseases, including cancer and infectious diseases. The compound can also be used as a building block for the synthesis of various molecules with potential therapeutic applications. Additionally, 4-Pyridin-4-ylazepane can be used as a ligand for metal ions, which can be utilized in material science and catalysis.
Propiedades
IUPAC Name |
4-pyridin-4-ylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-10(3-7-12-6-1)11-4-8-13-9-5-11/h4-5,8-10,12H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVVBOWVKCCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



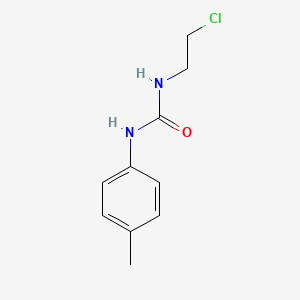
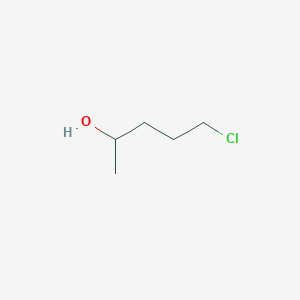
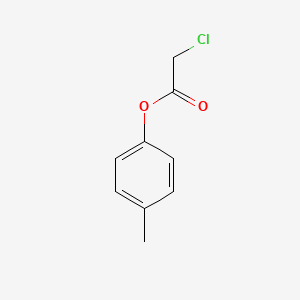
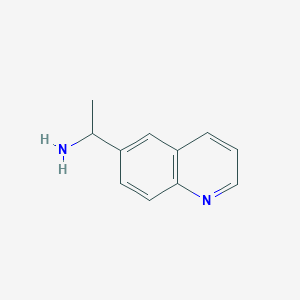
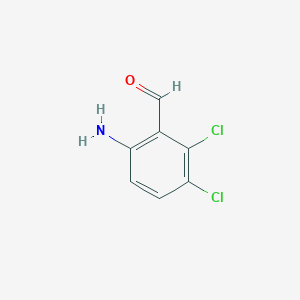
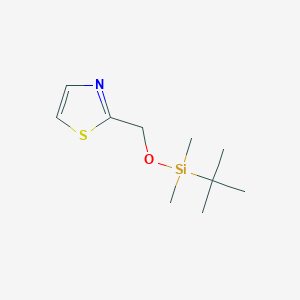
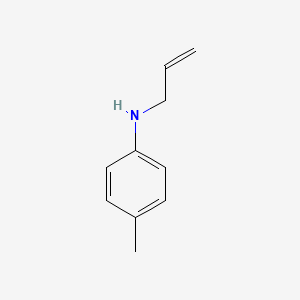
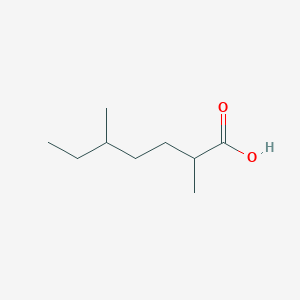
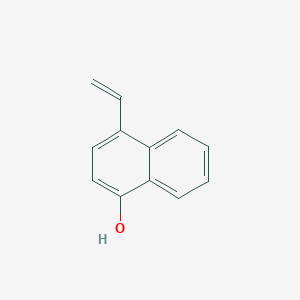
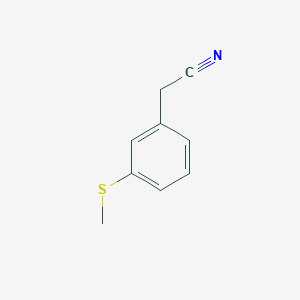
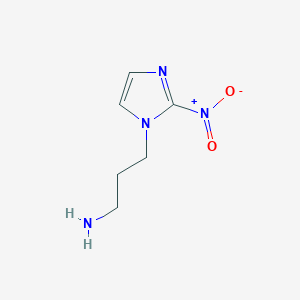
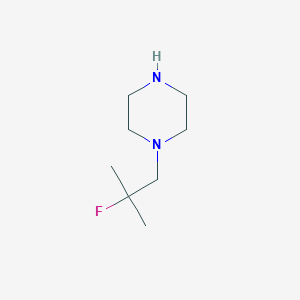
![Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate](/img/structure/B3187499.png)
